molecular formula C8H11NO B1661418 2-Piperidinone, 3-(2-propyn-1-YL)- CAS No. 907561-36-8

2-Piperidinone, 3-(2-propyn-1-YL)-

Cat. No. B1661418
CAS RN: 907561-36-8
M. Wt: 137.18 g/mol
InChI Key: LILWOSILWLQHHG-UHFFFAOYSA-N
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Description

“2-Piperidinone, 3-(2-propyn-1-YL)-” is a chemical compound . It is a derivative of 2-Piperidinone, which is an organic compound with the formula (CH2)4CONH . The compound, a colorless solid, is classified as a lactam .


Synthesis Analysis

The synthesis of piperidinones has been a subject of interest in the field of organic chemistry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A recent study has reported an organophotocatalysed synthesis of 2-piperidinones in one step via a [1 + 2 + 3] strategy .


Molecular Structure Analysis

The molecular structure of 2-Piperidinone consists of a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-Piperidinone, 3-(2-propyn-1-YL)-” is not specified in the search results.


Chemical Reactions Analysis

Piperidines and their derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A recent study has reported an organophotocatalysed synthesis of 2-piperidinones in one step via a [1 + 2 + 3] strategy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Piperidinone include a molar mass of 99.133 g·mol −1, a density of 1.073 g/cm 3, a melting point of 38 to 40 °C, a boiling point of 256 °C, and solubility in water of 291 g/L . The exact physical and chemical properties of “2-Piperidinone, 3-(2-propyn-1-YL)-” are not specified in the search results.

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-Piperidinone, 3-(2-propyn-1-YL)-” and similar compounds could have potential applications in the pharmaceutical industry.

properties

IUPAC Name

3-prop-2-ynylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-4-7-5-3-6-9-8(7)10/h1,7H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILWOSILWLQHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470350
Record name 2-PIPERIDINONE, 3-(2-PROPYN-1-YL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

907561-36-8
Record name 2-PIPERIDINONE, 3-(2-PROPYN-1-YL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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